An In-depth Technical Guide to 3-Iodo-L-tyrosine Calcium: Properties, Applications, and Analytical Methodologies
An In-depth Technical Guide to 3-Iodo-L-tyrosine Calcium: Properties, Applications, and Analytical Methodologies
This guide provides a comprehensive technical overview of 3-Iodo-L-tyrosine calcium, a compound of significant interest to researchers and professionals in drug development and biochemical research. By synthesizing its chemical and physical characteristics, exploring its primary applications, and detailing robust analytical protocols, this document serves as an essential resource for leveraging this compound in experimental and developmental settings.
Introduction: The Significance of 3-Iodo-L-tyrosine and its Calcium Salt
3-Iodo-L-tyrosine, a derivative of the amino acid L-tyrosine, is a crucial intermediate in the biosynthesis of thyroid hormones.[1][2] Its structure, featuring an iodine atom on the phenyl ring, also makes it a potent inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamines such as dopamine.[3][4] These dual roles have established 3-Iodo-L-tyrosine as a valuable tool in endocrinology, neuroscience, and pharmacology.
The calcium salt of 3-Iodo-L-tyrosine offers potential advantages in specific applications, such as improved handling characteristics or altered solubility profiles, making it a relevant compound for formulation and drug development studies. This guide will delve into the known properties of both the parent compound and its calcium salt, providing a holistic understanding for researchers.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of 3-Iodo-L-tyrosine and its calcium salt is fundamental for its effective application. While extensive experimental data is available for 3-Iodo-L-tyrosine, specific experimental values for its calcium salt are less common. The following table summarizes the key properties, with data for the calcium salt primarily derived from computed sources.
| Property | 3-Iodo-L-tyrosine | 3-Iodo-L-tyrosine Calcium |
| Synonyms | 3-Monoiodo-L-tyrosine, MIT | Calcium bis((2S)-2-amino-2-(4-hydroxy-3-iodophenyl)acetate) |
| CAS Number | 70-78-0[3] | 7681-60-9[5] |
| Molecular Formula | C₉H₁₀INO₃[6] | C₁₆H₁₄CaI₂N₂O₆[5] |
| Molecular Weight | 307.09 g/mol [7] | 624.18 g/mol (Computed)[5] |
| Appearance | White to off-white powder[7] | Data not available |
| Melting Point | 205-210 °C (decomposes)[3][6][8] | Data not available |
| Solubility | Soluble in dilute aqueous acid and base.[3][9] Limited solubility in water (0.45 mg/mL at neutral pH).[10][11] | Data not available; likely similar solubility profile to the parent compound with potential for higher aqueous solubility. |
| Optical Rotation | [α]D²⁰ = -4 ± 2° (c=5 in 1N HCl)[7] | Data not available |
It is scientifically reasonable to infer that the calcium salt will exhibit similar spectroscopic and chromatographic behavior to the parent amino acid, with adjustments for the presence of the calcium ion and the change in molecular weight.
Structural Elucidation
The chemical structure of 3-Iodo-L-tyrosine forms the basis of its biological activity.
Caption: Inhibition of the dopamine synthesis pathway by 3-Iodo-L-tyrosine.
Thyroid Hormone Research
3-Iodo-L-tyrosine is a direct precursor in the synthesis of thyroid hormones triiodothyronine (T3) and thyroxine (T4). [1][2]Its availability and metabolism are central to thyroid function. As such, it is an indispensable compound for research into thyroid physiology, the diagnosis of thyroid disorders, and the development of therapeutic agents for conditions related to thyroid dysfunction. [2][7]
Radiolabeling and Imaging
The presence of an iodine atom allows for the straightforward radiolabeling of 3-Iodo-L-tyrosine with isotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I). [7][12]This makes it a valuable precursor for the development of radiopharmaceuticals used in diagnostic imaging techniques such as Single Photon Emission Computed Tomography (SPECT) to study amino acid transport and metabolism in vivo, particularly in oncology. [12]
Experimental Protocols: Analytical Methodologies
The accurate quantification and characterization of 3-Iodo-L-tyrosine are crucial for its application in research. The following protocols are based on established methods for the parent compound and can be adapted for the calcium salt.
High-Performance Liquid Chromatography (HPLC)
A robust and widely used method for the separation and quantification of 3-Iodo-L-tyrosine is reverse-phase HPLC. [2][13] Workflow for HPLC Analysis:
Caption: General workflow for the HPLC analysis of 3-Iodo-L-tyrosine.
Detailed HPLC Method:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, increasing over time to elute the analyte. For example, 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10-20 µL.
-
Internal Standard: An appropriate internal standard, such as theophylline, can be used for improved quantitative accuracy. [13] Causality in Method Selection: The choice of a C18 column is based on the hydrophobic nature of the iodinated phenyl ring of the molecule. The use of TFA as an ion-pairing agent helps to improve peak shape and retention time reproducibility for the amino acid. A gradient elution is necessary to ensure the efficient separation of 3-Iodo-L-tyrosine from potential impurities and other components in complex samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for the structural confirmation of 3-Iodo-L-tyrosine.
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as D₂O with a small amount of DCl or NaOD to aid solubility.
-
¹H NMR: Expected signals would include aromatic protons on the phenyl ring, and aliphatic protons of the alanine side chain. The chemical shifts of the aromatic protons will be influenced by the presence of the iodine and hydroxyl groups.
-
¹³C NMR: Characteristic signals for the aromatic carbons (with the carbon bearing the iodine showing a significantly different chemical shift) and the aliphatic carbons of the amino acid backbone would be observed.
Public databases like the Human Metabolome Database provide reference spectra for 3-Iodo-L-tyrosine. [6]
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides high sensitivity and specificity for the detection and quantification of 3-Iodo-L-tyrosine.
-
Ionization: Electrospray ionization (ESI) is a suitable method for this polar molecule.
-
Expected Ions: In positive ion mode, the protonated molecule [M+H]⁺ would be expected. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed.
-
Tandem MS (MS/MS): For enhanced specificity, tandem mass spectrometry can be employed. Fragmentation of the parent ion would likely involve the loss of the carboxyl group or cleavage of the side chain. [2]
Safety and Handling
-
General Handling: Avoid contact with skin, eyes, and clothing. [14][15]Wash hands thoroughly after handling. Use in a well-ventilated area. [15]* Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat. [14]* Storage: Store in a cool, dry, and well-ventilated place, protected from light. [9][16]A recommended storage temperature is often -20°C. [3][15]* In case of Exposure:
Conclusion
3-Iodo-L-tyrosine and its calcium salt are versatile compounds with significant applications in biomedical research and drug development. Their role as a tyrosine hydroxylase inhibitor and a precursor to thyroid hormones makes them invaluable tools for investigating fundamental biological processes. This guide has provided a detailed overview of their chemical and physical properties, key applications, and robust analytical methodologies. By understanding these technical aspects, researchers can confidently and effectively utilize 3-Iodo-L-tyrosine calcium in their scientific endeavors.
References
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Wikipedia. 3-Iodotyrosine. [Link]
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PubChem. 3-Iodo-L-Tyrosine. [Link]
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Biological Magnetic Resonance Bank. bmse000327 3,5-Diiodo-L-tyrosine. [Link]
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MetaSci. Safety Data Sheet 3-Iodo-L-tyrosine. [Link]
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DC Fine Chemicals. Safety Data Sheet - 3,5-Diiodo-L-tyrosine. [Link]
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PubChem. Calcium 3-iodo-L-tyrosine. [Link]
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Cole-Parmer. Material Safety Data Sheet - 3,5-Diiodo-l-tyrosine. [Link]
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PubMed. Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction. [Link]
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SciSpace. Optical Rotation and Configuration of Poly-L-tyrosine. [Link]
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ResearchGate. How can I prepare L-Tyrosine solution? [Link]
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Chemistry Stack Exchange. The Solubility of Tyrosine. [Link]
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Applied Photophysics. Measuring Intrinsic Tyrosine Fluorescence with Stopped-flow for Ca2+ Kinetics of Calmodulin. [Link]
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PubMed. Characterization of 3-[125I]iodo-alpha-methyl-L-tyrosine transport via human L-type amino acid transporter 1. [Link]
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ResearchGate. Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction. [Link]
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